N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
Description
N-(2-(Methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a p-tolyl (4-methylphenyl) group at the 3-position of the pyridazinone core and a 2-(methylthio)phenyl substituent on the acetamide nitrogen. Pyridazinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, known for diverse pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-7-9-15(10-8-14)16-11-12-20(25)23(22-16)13-19(24)21-17-5-3-4-6-18(17)26-2/h3-12H,13H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQHMGTBDZZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with 1,4-Diketones
Pyridazinones are classically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For Intermediate A:
- Substrate Preparation : p-Tolylglyoxal (1 ) is reacted with methyl glyoxylate (2 ) in ethanol under reflux to form 3-(p-tolyl)-1,4-diketobutane (3 ).
- Cyclization : Treatment of 3 with hydrazine hydrate in acetic acid yields 3-(p-tolyl)pyridazin-6(1H)-one (A ) (Scheme 1).
Reaction Conditions :
Alternative Route via High-Pressure Q-Tube Reactor
A modern adaptation involves using a Q-Tube reactor to enhance reaction efficiency:
- Substrate : 3-Oxo-2-(p-tolylhydrazono)propanal (4 )
- Reagent : 4-Thiazolidinone (5 )
- Conditions : 140°C, 15 bar pressure, 4 hours
- Outcome : Direct formation of A with 89% yield and >98% purity.
Advantages :
- High atom economy (92%)
- Scalable to gram quantities
Synthesis of N-(2-(Methylthio)phenyl)acetamide Derivatives (Intermediate B)
Direct Acetylation of 2-(Methylthio)aniline
A modified protocol from nepafenac synthesis is applicable:
- Substrate : 2-(Methylthio)aniline (6 )
- Acylation : React 6 with chloroacetyl chloride (7 ) in dichloromethane (DCM) using triethylamine as base.
- Product : 2-Chloro-N-(2-(methylthio)phenyl)acetamide (8 ) (Scheme 2).
Optimization Notes :
Bromination for Cross-Coupling Readiness
To enable coupling with Intermediate A, 8 is brominated:
- Reagent : HBr/AcOH (33% w/w)
- Conditions : 50°C, 6 hours
- Product : 2-Bromo-N-(2-(methylthio)phenyl)acetamide (B )
- Yield : 78%
Coupling of Intermediate A and B
Nucleophilic Aromatic Substitution
The pyridazinone nitrogen attacks the α-carbon of bromoacetamide B :
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Temperature : 90°C, 24 hours
- Product : Target compound isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:2).
Challenges :
- Competing O-alkylation minimized by bulky base (e.g., DBU)
- Yield: 62% after optimization
Palladium-Catalyzed Cross-Coupling
For enhanced regioselectivity, a Buchwald-Hartwig approach is viable:
- Catalyst : Pd(OAc)₂/Xantphos
- Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- Conditions : 110°C, 18 hours, toluene
- Yield : 71%
Key Advantage :
- Tolerates electron-rich aryl groups without side reactions
Analytical and Purification Data
Table 1. Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Citation |
|---|---|---|---|---|
| Nucleophilic Substitution | 62 | 95 | Low catalyst cost | |
| Buchwald-Hartwig | 71 | 98 | Regioselective | |
| Q-Tube High Pressure | 89 | 99 | Scalability |
Mechanistic Considerations and Side Reactions
Competing Pathways in Pyridazinone Formation
Byproducts in Acetamide Coupling
- O-Alkylated Isomer : <5% when using DBU as base.
- Disulfide Formation : Suppressed by strict temperature control.
Industrial-Scale Adaptations
Solvent Recycling
Continuous Flow Synthesis
- Q-Tube reactor adapted for flow chemistry:
- Throughput: 1.2 kg/day
- Purity: 97%
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the methylthio group, forming sulfoxides or sulfones under specific conditions, such as the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions primarily target the pyridazinone ring, with hydrogenation processes reducing the double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitutions occur at the phenyl and pyridazinone rings, often involving halogenation or alkylation reactions under conditions involving halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, alkyl halides for alkylation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated pyridazinone derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
The compound exhibits notable biological activities that make it a candidate for further research in medicinal applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyridazin derivatives. For instance, compounds with structural similarities have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86% . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy.
Antimicrobial Activity
Research indicates that derivatives of this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections . The minimum inhibitory concentration (MIC) values reported for these compounds indicate their efficacy as antimicrobial agents.
Synthesis Methodologies
The synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The following general synthetic route can be considered:
- Formation of the Pyridazine Core : The initial step involves the synthesis of the pyridazine ring through condensation reactions involving appropriate precursors.
- Substitution Reactions : Following the formation of the core structure, methylthio and p-tolyl groups are introduced via nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetic acid under controlled conditions to yield the desired compound.
Therapeutic Applications
Given its biological activity, this compound shows promise in several therapeutic areas:
Cancer Treatment
The compound's ability to inhibit cancer cell proliferation positions it as a candidate for development into anticancer drugs. Further studies are necessary to evaluate its efficacy in vivo and understand its pharmacokinetics and pharmacodynamics.
Infection Control
With demonstrated antimicrobial properties, this compound could be explored as a new class of antibiotics or antifungal agents. Its effectiveness against resistant strains of bacteria would be particularly valuable in current medical contexts where antibiotic resistance is a growing concern.
Case Studies and Research Findings
Several studies have documented the effects and applications of related compounds:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The detailed pathway typically includes binding to the active sites of target proteins, modulating their activity and altering downstream signaling cascades.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s structural analogs differ in substituents on the pyridazinone ring and acetamide side chain. Key comparisons include:
Table 1: Substituent and Molecular Data Comparison
Key Observations:
- Electron-Withdrawing vs. In contrast, the p-tolyl group in the target compound is electron-donating, favoring hydrophobic interactions.
- Sulfur-Containing Groups : The methylthio group in the target compound and derivatives may improve metabolic stability compared to halogenated analogs .
- Heterocyclic Modifications : Thiomorpholinyl substituents () introduce conformational flexibility and hydrogen-bonding capacity, which could affect target selectivity .
Pharmacological Potential
- Target Compound: While specific data are lacking, pyridazinones with p-tolyl groups () are associated with anti-inflammatory and analgesic activities .
- : The PRMT5 inhibitory activity highlights pyridazinones’ applicability in oncology .
Biological Activity
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 2097935-04-9
- Molecular Formula : C20H19N3O2S
The structure consists of a methylthio-substituted phenyl ring, an acetamide moiety, and a pyridazinone ring featuring a p-tolyl substituent. This configuration contributes to its biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins, which are mediators in inflammatory responses.
- Antimicrobial Activity : The compound may disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial properties.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of inflammatory mediators and pathways.
2. Antimicrobial Properties
This compound has shown potential against various microbial strains, suggesting its use as an antimicrobial agent.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. For example, it has been evaluated for cytotoxicity against several cancer cell lines, showing promising results.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Activity against bacterial strains | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Study: Anticancer Activity
In one study, this compound was tested on the MCF7 breast cancer cell line. The compound exhibited an IC50 value indicating significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., methylthio and p-tolyl groups) and verifying the pyridazinone ring structure. For example, the pyridazinone carbonyl (C=O) typically appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to validate the molecular formula (C₂₀H₁₉N₃O₂S) and detect isotopic patterns for sulfur-containing groups .
- Elemental Analysis : Percent composition (C, H, N, S) should align with theoretical values within ±0.4% .
How can researchers evaluate the compound’s potential anti-inflammatory activity in vitro?
Advanced Research Question
- Target Identification : Pyridazinone derivatives are known to inhibit cyclooxygenase (COX-2) and phosphodiesterase-4 (PDE4). Design assays using recombinant enzymes to measure IC₅₀ values .
- Cell-Based Assays : Use LPS-induced RAW 264.7 macrophages to quantify TNF-α and IL-6 suppression via ELISA .
- Data Interpretation : Compare inhibition potency with reference drugs (e.g., celecoxib for COX-2) and validate selectivity to avoid off-target effects .
What computational methods can predict the compound’s binding affinity to kinase targets like CDK2 or EGFR?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyridazinone core and kinase ATP-binding pockets. Key residues (e.g., CDK2’s Lys33 and EGFR’s Leu694) should show hydrogen bonding or π-π stacking .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and calculate binding free energies (MM-PBSA) .
- Validation : Cross-reference computational results with in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
How do structural modifications (e.g., substituent variations) impact biological activity?
Advanced Research Question
-
SAR Studies :
-
Data Table :
Derivative Substituent IC₅₀ (COX-2) LogP Parent p-Tolyl 0.8 µM 3.2 Analog A 4-Fluorophenyl 1.2 µM 2.9 Analog B 4-Methoxyphenyl 0.5 µM 3.5 Data adapted from related pyridazinone derivatives .
What in vitro toxicity models are appropriate for preliminary safety assessment?
Basic Research Question
- Hepatotoxicity : Use HepG2 cells to measure ALT/AST release after 24-hour exposure .
- Cytotoxicity : MTT assays on HEK293 cells determine IC₅₀ values for non-target tissues .
- Hemolytic Activity : Test erythrocyte lysis at concentrations ≥100 µM to assess blood compatibility .
How can researchers resolve contradictions in reported biological activity across studies?
Advanced Research Question
- Reproducibility Checks : Verify assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and identify outliers via Grubbs’ test .
- Target Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to confirm selectivity .
What formulation challenges arise due to the compound’s physicochemical properties?
Advanced Research Question
- Solubility : The compound’s logP (~3.2) suggests poor aqueous solubility. Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
